3-(3,4-Dimethyl-1H-pyrazol-5-yl)propanoic acid hydrochloride
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Overview
Description
3-(3,4-Dimethyl-1H-pyrazol-5-yl)propanoic acid hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a propanoic acid group attached to the pyrazole ring, with two methyl groups at positions 3 and 4 of the pyrazole ring. The hydrochloride form indicates that the compound is in its salt form, which can enhance its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethyl-1H-pyrazol-5-yl)propanoic acid hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, 3,4-dimethyl-1,3-diketone can be used to form the pyrazole ring with hydrazine under reflux conditions.
Introduction of the Propanoic Acid Group: The propanoic acid group can be introduced through a nucleophilic substitution reaction. The pyrazole derivative can be reacted with a suitable halogenated propanoic acid derivative, such as 3-bromopropanoic acid, in the presence of a base like potassium carbonate.
Formation of the Hydrochloride Salt: The final step involves converting the free acid form of the compound to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group of the propanoic acid, converting it to an alcohol.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 3-(3,4-dicarboxy-1H-pyrazol-5-yl)propanoic acid.
Reduction: Formation of 3-(3,4-dimethyl-1H-pyrazol-5-yl)propanol.
Substitution: Formation of various substituted pyrazole derivatives depending on the substituent introduced.
Scientific Research Applications
3-(3,4-Dimethyl-1H-pyrazol-5-yl)propanoic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethyl-1H-pyrazol-5-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
3-(3,5-Dimethyl-1H-pyrazol-4-yl)propanoic acid: Similar structure but with different methyl group positions.
3-(3,4-Dimethyl-1H-pyrazol-5-yl)acetic acid: Similar structure but with an acetic acid group instead of a propanoic acid group.
3-(3,4-Dimethyl-1H-pyrazol-5-yl)butanoic acid: Similar structure but with a butanoic acid group instead of a propanoic acid group.
Uniqueness
3-(3,4-Dimethyl-1H-pyrazol-5-yl)propanoic acid hydrochloride is unique due to its specific substitution pattern on the pyrazole ring and the presence of the propanoic acid group. This unique structure can confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2.ClH/c1-5-6(2)9-10-7(5)3-4-8(11)12;/h3-4H2,1-2H3,(H,9,10)(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMQAALGYCCOXBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1CCC(=O)O)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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